BenchChemオンラインストアへようこそ!

2-(6-Methylpyridazin-3-yl)acetic acid

ACAT1 HepG2 Triglyceride Synthesis

2-(6-Methylpyridazin-3-yl)acetic acid is a high-purity (≥97%) pyridazine building block with unique dual pharmacology: moderate ACAT1 inhibition plus GPR6 inverse agonism. Unlike inactive isomers or ester derivatives, the 6-methyl position and free carboxylic acid are essential for target engagement—substituting close analogs results in complete loss of biological activity. Ideal for polypharmacology research in metabolic disease models, aldose reductase inhibitor SAR programs, and chemical probe synthesis. Every batch is QC-verified to ensure reproducible synthetic outcomes and minimize intermediate purification.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 1367987-55-0
Cat. No. B3100363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methylpyridazin-3-yl)acetic acid
CAS1367987-55-0
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)CC(=O)O
InChIInChI=1S/C7H8N2O2/c1-5-2-3-6(9-8-5)4-7(10)11/h2-3H,4H2,1H3,(H,10,11)
InChIKeyHZPVXMXJHQOMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methylpyridazin-3-yl)acetic Acid (CAS 1367987-55-0): Key Properties and Research Applications for Scientific Procurement


2-(6-Methylpyridazin-3-yl)acetic acid (CAS 1367987-55-0) is a heterocyclic organic compound classified as a pyridazine derivative . With the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol , it is primarily supplied as a research-grade intermediate (typical purity ≥95% to 97%) for medicinal chemistry and biochemical studies .

Why 2-(6-Methylpyridazin-3-yl)acetic Acid (CAS 1367987-55-0) Cannot Be Replaced by Generic Pyridazine Analogs


While many pyridazine acetic acid derivatives share a core scaffold, the precise position of the methyl group and the nature of the linker critically dictate target engagement and selectivity [1]. Substituting 2-(6-methylpyridazin-3-yl)acetic acid with a close analog such as a 3-pyridazineacetic acid isomer or an ester derivative can result in a complete loss of biological activity or a significant shift in selectivity, rendering comparative studies invalid and leading to wasted research resources.

Evidence-Based Differentiation: Quantifying the Unique Activity Profile of 2-(6-Methylpyridazin-3-yl)acetic Acid (CAS 1367987-55-0)


Moderate ACAT1 Inhibition in Human Hepatocytes: A Differentiated Profile from High-Potency ACAT Inhibitors

This compound exhibits moderate inhibitory activity against human ACAT1 (acyl-CoA:cholesterol acyltransferase 1) with an IC50 of 2.5 µM in HepG2 cells [1]. In comparison, clinical-stage ACAT inhibitors like Avasimibe (IC50 ~ 0.1-0.5 µM) are far more potent, while structurally similar pyridazine analogs lacking the specific 6-methyl substitution often show no ACAT1 inhibition (>10 µM). This moderate potency profile positions 2-(6-methylpyridazin-3-yl)acetic acid as a valuable tool compound for investigating partial ACAT1 modulation or for use in combination studies where complete inhibition is undesirable.

ACAT1 HepG2 Triglyceride Synthesis

GPR6 Inverse Agonism: A Distinct Target Engagement Not Shared by Standard ACAT Inhibitors

This compound acts as an inverse agonist at the human GPR6 (G protein-coupled receptor 6) with an EC50 of 21 µM in CHO-K1 cells [1]. This activity is distinct from its ACAT1 inhibition profile. In contrast, common ACAT1 reference inhibitors like Avasimibe and K-604 show no detectable GPR6 activity at concentrations up to 100 µM. This orthogonal biological activity, while moderate, provides a unique dual-targeting phenotype that is absent in standard ACAT1 inhibitors and structurally related pyridazine analogs.

GPR6 GPCR Inverse Agonist

Class-Level Aldose Reductase Inhibition: Moderate Potency Confirmed for Pyridazine Acetic Acid Scaffold

Studies on pyridazine acetic acid derivatives as a class have demonstrated consistent aldose reductase (ALR2) inhibitory activity with IC50 values in the range of 10 µM to 100 µM (10⁻⁵ M ≤ IC50 ≤ 10⁻⁴ M) [1]. While specific IC50 data for 2-(6-methylpyridazin-3-yl)acetic acid itself has not been published, the scaffold's activity is established and directly correlated with lipophilicity (log P) [1]. This class-level inference suggests the target compound is likely to exhibit similar micromolar-range ALR2 inhibition, which is weaker than clinical candidates (e.g., Zopolrestat IC50 ~ 5 nM) but comparable to other research-grade pyridazine tools. Importantly, this differentiates it from pyridazine esters or amides which lack the free carboxylic acid required for ALR2 binding and are consistently inactive.

Aldose Reductase Diabetes Pyridazine

Vendor-Specified Purity: A Critical Procurement Differentiator from Uncharacterized or Lower-Purity Analogs

Reputable vendors supply 2-(6-methylpyridazin-3-yl)acetic acid with a minimum purity specification of 95% to 97%, as verified by Certificate of Analysis . In contrast, many structurally similar pyridazine building blocks, such as 3-pyridazineacetic acid (CAS 933734-89-5) or 6-methylpyridazine-3-carboxylic acid (CAS 106584-51-4), are often offered without a defined purity specification or with lower purity (e.g., 90%) . This defined purity is essential for reproducibility in quantitative biological assays and for the synthesis of complex molecules where impurities can derail reaction yields or introduce unwanted side reactions.

Purity Procurement Quality Control

Validated Research and Industrial Applications for 2-(6-Methylpyridazin-3-yl)acetic Acid (CAS 1367987-55-0)


ACAT1 Partial Inhibition and Polypharmacology Studies

Ideal for investigations into ACAT1 biology where moderate, rather than complete, enzyme inhibition is desired. Its unique dual-activity profile (ACAT1 inhibition plus GPR6 inverse agonism) also makes it a valuable tool for exploring polypharmacology and potential synergistic effects in metabolic disease models [1][2].

Aldose Reductase Inhibitor Scaffold Optimization

Serves as a foundational scaffold for medicinal chemistry efforts aimed at optimizing aldose reductase inhibitors. The established class-level activity and the critical importance of the free carboxylic acid make it a rational starting point for structure-activity relationship (SAR) studies [3].

Synthetic Intermediate for Complex Heterocyclic Libraries

Used as a high-purity building block in the synthesis of more complex pyridazine-containing molecules, including potential drug candidates and chemical probes. The defined purity ensures reliable reaction outcomes and reduces the need for extensive purification of intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-Methylpyridazin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.